Cas no 70704-03-9 (1H-Indolo[3,2,1-de][1,5]naphthyridine-6-carboxylicacid, 3-ethyl-2,3,3a,4-tetrahydro-, methyl ester)
![1H-Indolo[3,2,1-de][1,5]naphthyridine-6-carboxylicacid, 3-ethyl-2,3,3a,4-tetrahydro-, methyl ester structure](https://ja.kuujia.com/scimg/cas/70704-03-9x500.png)
1H-Indolo[3,2,1-de][1,5]naphthyridine-6-carboxylicacid, 3-ethyl-2,3,3a,4-tetrahydro-, methyl ester 化学的及び物理的性質
名前と識別子
-
- 1H-Indolo[3,2,1-de][1,5]naphthyridine-6-carboxylicacid, 3-ethyl-2,3,3a,4-tetrahydro-, methyl ester
- Chanodesethylapovincamine
- Vinconate
- UNII-807MP0MJ61
- Vincantemat
- VINCANTENATE
- Vinconato
- Vinconato [INN-Spanish]
- Vinconatum
- Vinconatum [INN-Latin]
- methyl 3-ethyl-2,3,3a,4-tetrahydro-1H-indolo(3,2,1-de)(1,5)naphthyridine-6-carboxylate
- EINECS 274-789-7
- 889S74L2KZ
- 1H-Indolo(3,2,1-de)(1,5)naphthyridine-6-carboxylic acid, 3-ethyl-2,3,3a,4-tetrahydro-, methyl ester, (-)-
- AKOS040740958
- USR9X88XYU
- chanodesethylapovincamine
- 1H-Indolo(3,2,1-de)(1,5)naphthyridine-6-carboxylic acid, 2,3,3a,4-tetrahydro-3-ethyl-, methyl ester
- 807MP0MJ61
- UNII-889S74L2KZ
- DTXSID40867937
- 767257-65-8
- Chanodesethylapovincmine
- HY-U00316
- VINCONATE [MI]
- (+-)-Methyl 4-ethyl-3a,4,5,6-tetrahydro-3H-indolo(3.2.1-de)(1,5)naphthyridin-1-carboxylat
- UNII-USR9X88XYU
- SCHEMBL195244
- CS-7317
- 70704-03-9
- NS00062661
- 1H-Indolo(3,2,1-de)(1,5)naphthyridine-6-carboxylic acid, 3-ethyl-2,3,3a,4-tetrahydro-, methyl ester, (+)-
- (+-)-Methyl 3-ethyl-2,3,3a,4-tetrahydro-1H-indolo(3,2,1-de)(1,5)naphthyridine-6-carboxylate
- methyl 6-ethyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,9(16),10,12,14-pentaene-2-carboxylate
- Vinconate, (-)-
- Q7932298
- OC-340
- OM-853
- 79087-56-2
- CHEMBL2107714
- 753420-20-1
- Vinconate [INN]
- 1H-Indolo(3,2,1-de)(1,5)naphthyridine-6-carboxylic acid, 3-ethyl-2,3,3a,4-tetrahydro-, methyl ester, (+-)-
- Vinconate, (+)-
- JWOSSISWAJNJIA-UHFFFAOYSA-N
- DA-68595
-
- インチ: InChI=1S/C18H20N2O2/c1-3-19-11-10-13-12-6-4-5-7-14(12)20-16(18(21)22-2)9-8-15(19)17(13)20/h4-7,9,15H,3,8,10-11H2,1-2H3
- InChIKey: JWOSSISWAJNJIA-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=CCC2N(CC)CCC3=C2N1C4=C3C=CC=C4)OC
計算された属性
- せいみつぶんしりょう: 296.15200
- どういたいしつりょう: 296.152
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 490
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 34.5A^2
じっけんとくせい
- 密度みつど: 1.27
- ゆうかいてん: 120-121°
- ふってん: 363.6°C at 760 mmHg
- フラッシュポイント: 173.7°C
- 屈折率: 1.654
- PSA: 34.47000
- LogP: 2.91590
1H-Indolo[3,2,1-de][1,5]naphthyridine-6-carboxylicacid, 3-ethyl-2,3,3a,4-tetrahydro-, methyl ester セキュリティ情報
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
1H-Indolo[3,2,1-de][1,5]naphthyridine-6-carboxylicacid, 3-ethyl-2,3,3a,4-tetrahydro-, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V877717-1mg |
Vinconate |
70704-03-9 | 98% | 1mg |
¥6,612.00 | 2022-01-13 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46766-1mg |
Vinconate (Chanodesethylapovincamine) |
70704-03-9 | 98% | 1mg |
¥5171.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46766-10mg |
Vinconate (Chanodesethylapovincamine) |
70704-03-9 | 98% | 10mg |
¥17475.00 | 2023-09-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V877717-5mg |
Vinconate |
70704-03-9 | 98% | 5mg |
¥13,800.00 | 2022-01-13 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46766-5mg |
Vinconate (Chanodesethylapovincamine) |
70704-03-9 | 98% | 5mg |
¥10253.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46766-20mg |
Vinconate (Chanodesethylapovincamine) |
70704-03-9 | 98% | 20mg |
¥30760.00 | 2023-09-08 |
1H-Indolo[3,2,1-de][1,5]naphthyridine-6-carboxylicacid, 3-ethyl-2,3,3a,4-tetrahydro-, methyl ester 関連文献
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
1H-Indolo[3,2,1-de][1,5]naphthyridine-6-carboxylicacid, 3-ethyl-2,3,3a,4-tetrahydro-, methyl esterに関する追加情報
Compound CAS No. 70704-03-9: 1H-Indolo[3,2,1-de][1,5]naphthyridine-6-carboxylic Acid, 3-Ethyl-2,3,3a,4-Tetrahydro-, Methyl Ester
The compound with CAS No. 70704-03-9 is a complex organic molecule known as 1H-Indolo[3,2,1-de][1,5]naphthyridine-6-carboxylic acid, 3-Ethyl-2,3,3a,4-tetrahydro-, methyl ester. This molecule belongs to the class of indoloquinoline derivatives and is characterized by its unique bicyclic structure and functional groups. The indolo[3,2,1-de][1,5]naphthyridine core is a fused bicyclic system combining an indole and a naphthyridine moiety. The presence of the methyl ester group at the carboxylic acid position suggests that this compound may have been synthesized for specific applications in organic synthesis or as an intermediate in drug development.
Recent studies have highlighted the potential of indoloquinoline derivatives in various fields of chemistry and pharmacology. For instance, researchers have explored the antimicrobial properties of similar compounds due to their ability to inhibit bacterial growth by targeting specific cellular pathways. Additionally, the methyl ester group in this compound may enhance its stability and solubility in organic solvents during synthesis or storage.
The synthesis of this compound likely involves a multi-step process that includes the formation of the indoloquinoline core followed by functionalization with the ethyl and methyl groups. Techniques such as Friedel-Crafts alkylation or Suzuki coupling could be employed to achieve the desired substitution patterns on the bicyclic framework. The stereochemistry of the molecule is also critical; the tetrahydro designation indicates that some hydrogenation has occurred at specific positions on the ring system.
In terms of applications, compounds like CAS No. 70704-03-9 are often used as intermediates in organic synthesis due to their versatile structures and reactivity. They can serve as building blocks for more complex molecules with potential therapeutic applications or as precursors for materials science research.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of such compounds more accurately than ever before. For example, density functional theory (DFT) calculations can provide insights into the molecular orbitals and electron distribution within the indolo[3,2,1-de][1,5]naphthyridine framework. This information is invaluable for designing new synthetic routes or optimizing existing ones.
The presence of substituents like the methyl ester group can influence both physical and chemical properties of the compound. For instance, it may affect solubility profiles in different solvents or alter reactivity during chemical transformations such as nucleophilic substitutions or additions.
Moreover, there has been growing interest in utilizing such compounds for their potential in optoelectronic materials due to their conjugated π-systems and ability to absorb light across a broad spectrum. The indoloquinoline core's extended conjugation could make it suitable for applications in organic light-emitting diodes (OLEDs) or photovoltaic devices.
In summary,CAS No. 70704-03-9 represents a sophisticated organic molecule with significant potential across multiple domains of chemistry and materials science. Its unique structure and functional groups make it an intriguing subject for further research into its properties and applications.
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